molecular formula C11H16N2OS2 B14961919 5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14961919
M. Wt: 256.4 g/mol
InChI Key: CQFIQKXSYZCVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclopentylamine with an appropriate thioamide and an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Thioamides: Compounds containing a thioamide functional group.

    Cyclopentylamines: Compounds with a cyclopentylamine moiety.

Uniqueness

5-((Cyclopentylamino)methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H16N2OS2

Molecular Weight

256.4 g/mol

IUPAC Name

5-(cyclopentyliminomethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C11H16N2OS2/c1-2-13-10(14)9(16-11(13)15)7-12-8-5-3-4-6-8/h7-8,14H,2-6H2,1H3

InChI Key

CQFIQKXSYZCVIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2CCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.